molecular formula C6H9NO2 B068555 (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid CAS No. 159700-58-0

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Cat. No.: B068555
CAS No.: 159700-58-0
M. Wt: 127.14 g/mol
InChI Key: GALLMPFNVWUCGD-INEUFUBQSA-N
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Description

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid is a high-value, conformationally restricted non-proteinogenic amino acid featuring a stereochemically defined cyclopropane ring. This chiral building block is extensively utilized in medicinal chemistry and chemical biology for the rational design of novel therapeutics and probes. Its primary research value lies in its ability to induce specific conformational constraints in peptide backbones, thereby enhancing metabolic stability, improving bioavailability, and conferring unique pharmacological properties to peptide mimetics. The vinyl group presents a highly versatile chemical handle for further derivatization via cross-coupling reactions (e.g., Heck reaction) or thiol-ene chemistry, enabling efficient linkage to other molecular entities such as fluorophores, biotin tags, or small molecule warheads.

Properties

IUPAC Name

(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALLMPFNVWUCGD-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437393
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159700-58-0
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SN2 and SN2' Alkylation Strategy

In a two-step procedure reported by Belyk et al., (E)-N-phenylmethyleneglycine ethyl ester undergoes stereoselective alkylation with trans-1,4-dibromo-2-butene. The first SN2 alkylation forms a bicyclic intermediate, while the subsequent SN2' reaction introduces the vinyl group with >90% diastereoselectivity. Hydrolysis of the imine protecting group yields vinyl-ACCA with an enantiomeric excess (ee) of 77.4%. This method’s robustness is underscored by its scalability to multigram quantities without significant loss of optical purity.

Key Parameters

  • Reagents : trans-1,4-dibromo-2-butene, lithium tert-butoxide.

  • Yield : 78% over two steps.

  • Diastereoselectivity : >90%.

Phase-Transfer Catalyzed Cyclopropanation

Phase-transfer catalysis (PTC) has emerged as a cost-effective alternative to traditional asymmetric synthesis, leveraging chiral catalysts to induce enantioselectivity.

Cinchonidine-Derived Catalysts

A cinchonidine-derived phase-transfer catalyst enables the cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene under mild conditions. Microscale high-throughput experimentation identified optimal catalysts, achieving up to 84% ee in the intermediate (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester. Chiral purity is further enhanced via supercritical fluid chromatography (SFC), culminating in a final ee of 99.5% after crystallization as the tosylate salt.

Advantages

  • Catalyst Loading : 5 mol% suffices for efficient enantioselection.

  • Scalability : Lab-scale processes yield 78% isolated product.

Racemic Resolution and Chiral Purity Enhancement

For industrial applications, racemic resolution remains a practical approach despite its inherent 50% maximum yield limitation.

Di-p-Toluoyl-D-Tartaric Acid Resolution

A patented method resolves racemic trans-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester using di-p-toluoyl-D-tartaric acid. The diastereomeric salt preferentially crystallizes, enabling separation of the (1R,2S)-enantiomer. Subsequent dissociation and purification yield vinyl-ACCA with >99% ee.

Process Optimization

  • Solvent System : Ethanol/water mixtures enhance salt solubility differentials.

  • Optical Purity : Iterative recrystallization improves ee from 77% to 99%.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scalability Cost Efficiency
Asymmetric Alkylation78%77.4HighModerate
PTC Catalysis72%84→99.5*ModerateHigh
Racemic Resolution40%**99IndustrialLow

*After SFC and crystallization. **Theoretical maximum 50%; practical yields lower due to losses.

Chemical Reactions Analysis

Key Synthetic Routes

Vinyl-ACCA is synthesized via asymmetric methods to achieve high enantiomeric purity (>99% ee). The primary strategies include:

Sequential SN2–SN2′ Alkylation

A scalable two-step process developed by Belokon et al. (2016) :

  • Step 1 : Alkylation of a chiral Ni(II)-glycine Schiff base complex with trans-1,4-dibromo-2-butene under phase-transfer catalysis (PTC).
  • Step 2 : Cyclization via SN2′ mechanism to form the cyclopropane ring.
ParameterStep 1 (SN2)Step 2 (SN2′)
Yield92%89%
Diastereoselectivity98:2>99:1
ScaleUp to 6 g starting materialIndustrial multi-kilogram

Enzymatic Resolution

Racemic vinyl-ACCA is resolved using Alcalase 2.4L (a serine protease) :

  • Conditions : pH 7.7–8.2, 37°C, 72 h.
  • Outcome : (1R,2S)-isomer isolated in >99% ee after product inhibition mitigation via diastereomeric salt enrichment .

Esterification/Transesterification

The carboxylic acid group is functionalized for drug conjugation:

  • Ethyl ester formation : Direct alkylation using ethyl bromide (yield: 95%) .
  • Methyl ester conversion : Ethyl ester treated with NaOMe/MeOH at 50°C (99% conversion) .

Boc Protection/Deprotection

  • Protection : Boc anhydride (Boc₂O) in acetone/NaOH, 20°C, 24 h .
  • Deprotection : HCl/dioxane, 40°C, 4 h (quantitative) .

Acid/Base Stability

ConditionResultSource
1 M HCl, 25°C, 24 hStable (<5% degradation)
1 M NaOH, 25°C, 24 hPartial hydrolysis (20% degradation)

Thermal Stability

  • Stable up to 150°C without decomposition .

Mechanistic Insights

  • Cyclopropanation : Proceeds via -aryl migration in glycine Schiff base intermediates .
  • Stereochemical control : Axial chirality of the Ni(II) complex dictates trans-selectivity in cyclopropane formation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane and Cyclic Amino Acids

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Biological Role/Application Key References
(1R,2S)-vinyl-ACCA Cyclopropane 2-vinyl, 1-amino, 1-carboxy HCV NS3 protease inhibition
1-Aminocyclopropane-1-carboxylic acid (ACC) Cyclopropane 1-amino, 1-carboxy Ethylene precursor in plant biology
cis-2-Amino-1-cyclopentanecarboxylic acid Cyclopentane 2-amino, 1-carboxy Integrin ligand for tumor imaging
3,4-Difluorocyclopentane amino acids (DFACPC) Cyclopentane 3,4-difluoro, 1-amino, 1-carboxy PET imaging agents (tumor detection)
Pyrethroid cyclopropane derivatives Cyclopropane 4-chlorophenyl, methyl Insecticidal activity
Cycloalkane β-amino acids (e.g., cyclopentane to cyclooctane) 5–8-membered rings β-amino, carboxy Antimicrobial and enzyme inhibition
Key Observations:
  • Steric Constraints : Vinyl-ACCA’s cyclopropane ring imposes greater steric hindrance than larger cycloalkanes (e.g., cyclopentane in DFACPC), enhancing its binding specificity in protease inhibitors .
  • Substituent Effects : The 2-vinyl group in vinyl-ACCA provides conformational rigidity, unlike the 3,4-difluoro substituents in DFACPC, which enhance metabolic stability for imaging .
  • Biological Targets : While vinyl-ACCA targets viral proteases, ACC regulates ethylene biosynthesis in plants, and DFACPC derivatives focus on tumor imaging .
Key Observations:
  • Asymmetric Efficiency: Vinyl-ACCA’s synthesis via chiral Ni(II) complexes achieves superior ee (>99%) compared to DFACPC (85–90%) or β-amino acids (90–95%) .

Biological Activity

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a chiral α-amino acid that has garnered significant attention in pharmaceutical research due to its unique structural properties and biological activities. This compound serves as a crucial building block in the synthesis of potent inhibitors targeting the hepatitis C virus (HCV) protease, particularly the NS3/4A protease. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C6_6H9_9NO2_2
  • Molar Mass : 127.14 g/mol
  • Density : 1.376 g/cm³
  • Boiling Point : 235°C
  • Flash Point : 96°C

Biological Activity

Vinyl-ACCA exhibits several biological activities, primarily related to its role as a precursor in the synthesis of antiviral agents. The following table summarizes key findings related to its biological activity:

Activity Description References
HCV Protease Inhibition Vinyl-ACCA derivatives are used to synthesize inhibitors like BILN 2061, which significantly reduce HCV viral load.
Antiviral Properties Compounds derived from vinyl-ACCA have shown effectiveness against various strains of HCV.
Chirality and Selectivity The compound's chirality enhances selectivity in enzymatic reactions, making it a valuable chiral catalyst in drug synthesis.

Synthesis Methods

The asymmetric synthesis of vinyl-ACCA is crucial for producing high yields of its active form. Various methods have been developed:

  • Dialkylation of Glycine Schiff Base : This method involves the use of trans-1,4-dibromo-2-butene as an electrophile to produce racemic vinyl-ACCA, which is then resolved using esterase enzymes such as Alcalase 2.4L.
    • Yield: >99% enantiomeric excess (ee) achieved through optimization of reaction conditions .
  • Whole Cell Biocatalysis : Recent studies have isolated bacterial strains capable of stereoselectively hydrolyzing racemic vinyl-ACCA to yield (1R,2S)-vinyl-ACCA with high enantioselectivity.
    • Notably, Sphingomonas aquatilis demonstrated an enantiomeric excess of 99.6% for certain substrates .

Case Studies

Several case studies highlight the significance of vinyl-ACCA in drug development:

  • Case Study 1: HCV Inhibitor Development
    • Researchers synthesized vinyl-ACCA derivatives that were tested against HCV NS3 protease. One derivative, BILN 2061, was noted for its ability to dramatically reduce viral loads in clinical settings for patients with HCV genotype 1 .
  • Case Study 2: Enzymatic Resolution
    • A systematic study involving the strain Sphingomonas aquatilis demonstrated effective resolution of racemic vinyl-ACCA under optimized conditions, showcasing the potential for industrial applications in drug synthesis .

Q & A

Q. What advanced analytical methods validate vinyl-ACCA’s conformational dynamics in solution?

  • Answer :
  • Dynamic NMR : Measures ring-strain effects on cyclopropane ring puckering.
  • DFT calculations : Predict low-energy conformers, validated by NOESY correlations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 2
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

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